
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide, also known as OXEPA, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research. OXEPA is known to have various biochemical and physiological effects, making it a promising candidate for future research endeavors.
Mechanism of Action
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide can reduce the production of these mediators, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied, making it a reliable and well-characterized research tool. However, one limitation of using N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research involving N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide, particularly for the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide and to determine its potential applications in other areas of research, such as neurobiology and cancer biology. Finally, the development of new methods for the synthesis and purification of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide may help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide involves the reaction between oxolan-3-amine and 2-phenylethyl prop-2-enoate in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16(14-9-11-18-12-14)10-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPXAUQAIEPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)

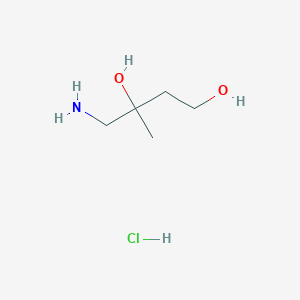
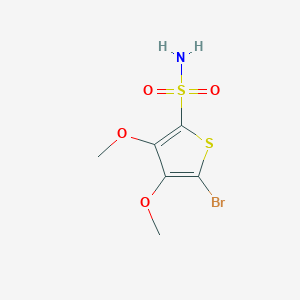
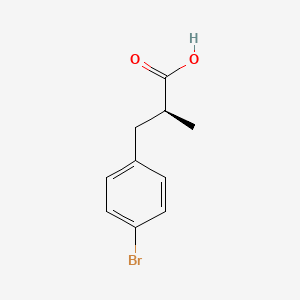
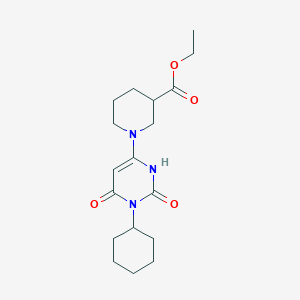
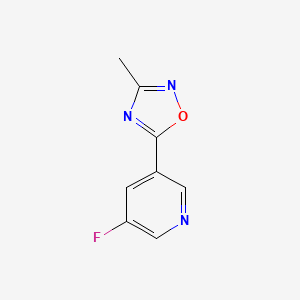
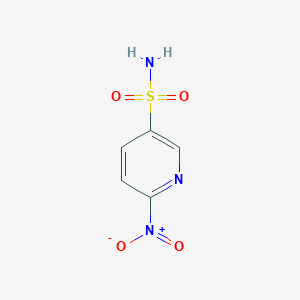
![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
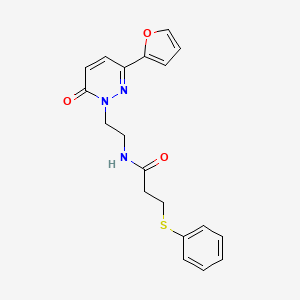
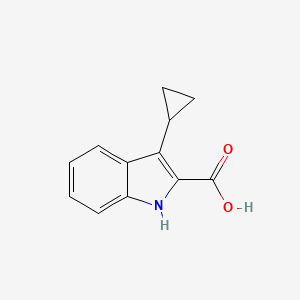
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)